6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic compound that belongs to the benzopyran class of compounds. Benzopyrans are heterocyclic organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by the presence of a bromine atom and a diethylamino group, which contribute to its chemical reactivity and potential therapeutic applications.
6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one falls under the classification of chromanones, which are derivatives of chroman and are significant in medicinal chemistry due to their wide range of biological activities. Chromanones are known to exhibit properties such as antibacterial, antifungal, and anticancer effects.
The synthesis of 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one typically involves several steps:
The synthesis process may vary depending on the specific reagents and conditions used. For instance, the use of solvents, temperature control, and reaction times can significantly affect yield and purity. Advanced techniques such as microwave-assisted synthesis or solvent-free methods may also be employed to enhance efficiency.
The molecular formula for 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is C14H18BrN1O2. The structure features a benzopyran backbone with a bromine substituent at position 6 and a diethylaminomethyl group at position 3.
Key structural data include:
6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice and reaction conditions (temperature, pH). Understanding these parameters is crucial for optimizing synthetic pathways.
The mechanism by which 6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one exerts its biological effects is likely multifaceted:
Research indicates that similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Key physical properties include:
Chemical properties relevant to this compound include:
6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one has potential applications in:
Bromine is introduced at the C6 position of the benzopyranone scaffold primarily to enable site-specific cross-coupling reactions. This halogen atom serves as a synthetic linchpin due to its favorable reactivity in transition metal-catalyzed couplings (e.g., Suzuki, Sonogashira) and nucleophilic substitutions. In the compound 3-bromo-7-(diethylamino)-4-methylcoumarin (C₁₄H₁₆BrNO₂), bromination at the 3-position enhances molecular weight (310.19 g/mol) and density (1.420 g/cm³) compared to non-brominated analogs, without compromising thermal stability (melting point: 92°C) [1].
The electronic effects of bromine further modulate the compound’s reactivity:
Table 1: Impact of Bromine on Key Physicochemical Parameters in Benzopyranone Derivatives
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Role of Bromine |
---|---|---|---|
3-Bromo-7-(diethylamino)-4-methylcoumarin | 310.19 | 92 | Suzuki coupling handle |
6-Bromo-3,4-dihydro-1(2H)-naphthalenone | 225.08 | Not reported | Directs electrophilic substitution at C5/C7 |
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate | 271.10 | Not reported | Facilitates nucleophilic aromatic substitution |
6-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine | 228.09 | Not reported | Enhances crystallinity for X-ray analysis |
Data aggregated from [1] [3] [4].
Bromine’s versatility is exemplified in intermediates like Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate (CAS 1216183-10-6), where bromine enables further functionalization of the chromane core [3]. This adaptability supports rapid generation of derivative libraries for structure-activity relationship (SAR) studies.
The 3-[(diethylamino)methyl] side chain is engineered to address two pharmacological challenges: lipophilicity-driven poor solubility and inefficient membrane permeation. The tertiary amine (diethylamino group) provides a protonation site under physiological pH (predicted pKa ~8–10), forming water-soluble salts that enhance bioavailability. In 7-(diethylamino)-4-methylcoumarin (Coumarin 1), the diethylamino group contributes to a molecular weight of 231.29 g/mol and extended conjugation, enabling fluorescence applications [5].
Key biological advantages include:
Table 2: Influence of Diethylaminomethyl and Analogous Moieties on Drug-Likeness
Compound | Molecular Formula | Key Functional Group | Biological Advantage |
---|---|---|---|
7-(Diethylamino)-4-methylcoumarin | C₁₄H₁₇NO₂ | Diethylamino at C7 | Fluorescence imaging; Enhanced cell uptake |
(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine | C₁₀H₁₂BrNO | Primary aminomethyl at C4 | Salt formation for improved crystallinity |
6-Bromo-N-methyl-3,4-dihydro-2H-chromen-4-amine | C₁₀H₁₂BrNO | N-methylaminomethyl at C4 | Target engagement in CNS tissues |
Data derived from [2] [5] [9].
The moiety’s electron-donating nature also red-shifts the absorption/emission profiles of benzopyranones, enabling their use as optical probes for tracking target engagement in cellular assays [5].
The 2,3-dihydro-4H-1-benzopyran-4-one scaffold is a privileged structure due to its presence in clinically validated therapeutics and natural products. Its planar, conjugated system enables π-stacking with biological targets, while the lactone/ketone group offers hydrogen-bond acceptors. The core’s versatility is evidenced by its roles in:
Table 3: Bioactivity of Benzopyranone Analogs with Structural Similarities
Compound | Biological Activity | Mechanistic Insight |
---|---|---|
3-(5-Bromo-1H-indol-3-yl)-chalcone (Compound 21) | COX-1/COX-2 inhibition | Binds hydrophobic cleft of COX-2 via halogen bonding |
4-Methyl-7-(diethylamino)coumarin | Fluorescent probe for cell imaging | Intercalates into lipid bilayers |
6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | Kinase inhibition (hypothesized) | Aromatic stacking with kinase residues |
Data compiled from [5] [6] [8].
The saturation at C2–C3 in 2,3-dihydro derivatives (unlike fully aromatic coumarins) reduces metabolic susceptibility to lactone hydrolysis, thereby improving metabolic stability. This design mirrors chromane drugs like Cromolyn (anti-asthmatic). Furthermore, substitutions at C6 (bromine) and C3 (diethylaminomethyl) synergize to create a multifunctional pharmacophore amenable to both therapeutic and diagnostic applications.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1